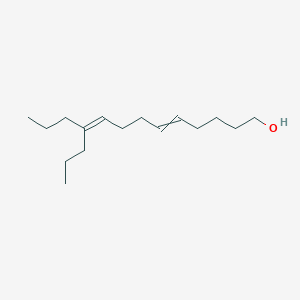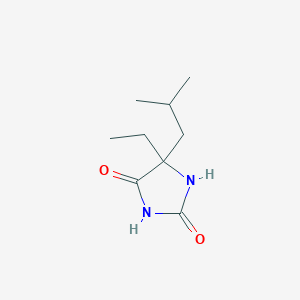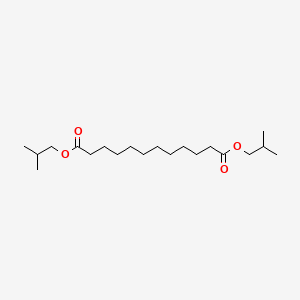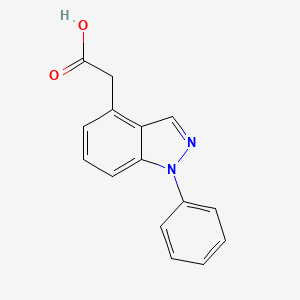
2-(1-phenylindazol-4-yl)acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-phenylindazol-4-yl)acetic Acid is a heterocyclic aromatic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties . The unique structure of this compound, which includes a phenyl group attached to the indazole ring, contributes to its diverse pharmacological potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indazole ring . The phenyl group can be introduced through various substitution reactions, and the acetic acid moiety can be added via carboxylation reactions.
Industrial Production Methods: Industrial production of 2-(1-phenylindazol-4-yl)acetic Acid may involve multi-step processes that optimize yield and purity. These processes often include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-phenylindazol-4-yl)acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(1-phenylindazol-4-yl)acetic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Research is ongoing to explore its potential as an anticancer and antifungal drug.
Wirkmechanismus
The mechanism of action of 2-(1-phenylindazol-4-yl)acetic Acid involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects or interact with DNA to exhibit anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Indazole: The parent compound, known for its wide range of biological activities.
1-methyl-1H-indazole-4-acetic acid: A derivative with similar anti-inflammatory properties.
2-(1-methyl-1H-indazol-4-yl)propanoic acid: Another derivative with potential therapeutic applications.
Uniqueness: 2-(1-phenylindazol-4-yl)acetic Acid is unique due to the presence of the phenyl group, which enhances its pharmacological properties and broadens its range of applications compared to other indazole derivatives .
Eigenschaften
CAS-Nummer |
36751-51-6 |
|---|---|
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
2-(1-phenylindazol-4-yl)acetic acid |
InChI |
InChI=1S/C15H12N2O2/c18-15(19)9-11-5-4-8-14-13(11)10-16-17(14)12-6-2-1-3-7-12/h1-8,10H,9H2,(H,18,19) |
InChI-Schlüssel |
ANSPWBWZNBSLAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=CC=CC(=C3C=N2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


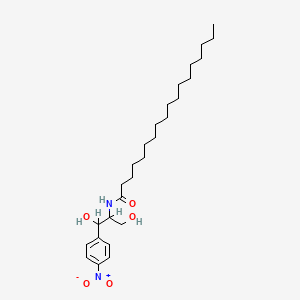
![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)
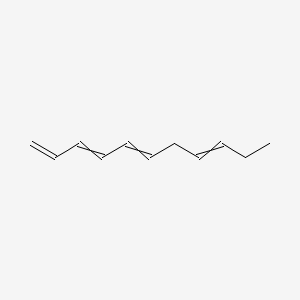
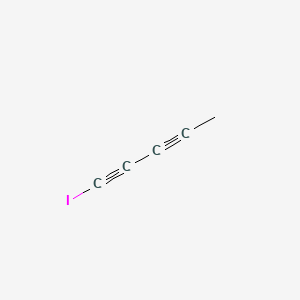
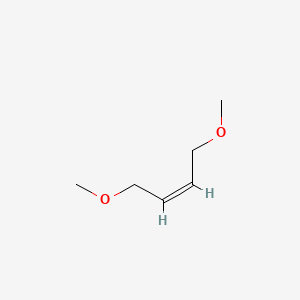

![5-{[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-carbonitrile](/img/structure/B14665050.png)

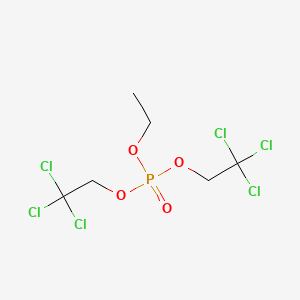
![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
